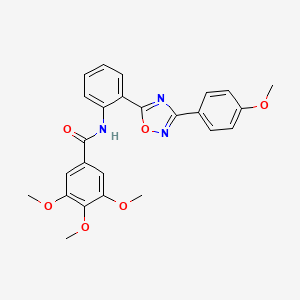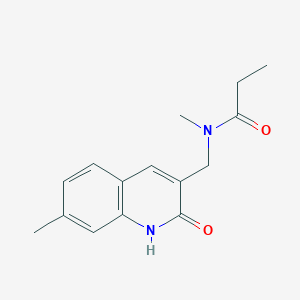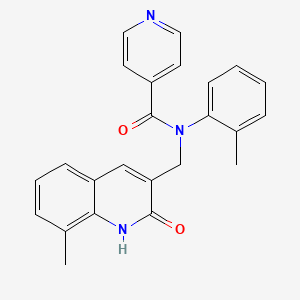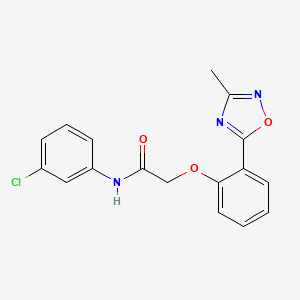
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BMH-21 and is a potent inhibitor of the DNA repair enzyme, PARP-1. The inhibition of PARP-1 has been shown to have significant therapeutic potential in cancer treatment, making BMH-21 a promising candidate for further research in this field.
Wirkmechanismus
BMH-21 works by binding to the catalytic domain of PARP-1, preventing it from repairing DNA damage caused by chemotherapy and radiation therapy. This leads to the accumulation of DNA damage in cancer cells, ultimately leading to cell death. BMH-21 has been shown to have a higher affinity for PARP-1 than other PARP inhibitors, making it a promising candidate for further research in this field.
Biochemical and Physiological Effects:
BMH-21 has been shown to have significant biochemical and physiological effects in cancer cells. The inhibition of PARP-1 has been shown to sensitize cancer cells to DNA damage, leading to increased cell death and reduced tumor growth. In addition, BMH-21 has been shown to induce apoptosis in cancer cells, further reducing tumor growth and progression.
Vorteile Und Einschränkungen Für Laborexperimente
BMH-21 has several advantages for use in lab experiments. It is a potent inhibitor of PARP-1, making it a suitable candidate for studying the effects of PARP inhibition on cancer cells. In addition, its high purity and yield make it a reliable compound for use in scientific research. However, there are also limitations to its use, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on BMH-21. One potential area of research is the development of more potent PARP inhibitors based on the structure of BMH-21. In addition, further studies are needed to determine the optimal dosage and treatment regimen for BMH-21 in cancer treatment. Finally, more research is needed to determine the potential applications of BMH-21 in other areas of scientific research, such as neurodegenerative diseases and aging.
Synthesemethoden
The synthesis of BMH-21 involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with tert-butyl isocyanide to form an intermediate compound, which is then reacted with benzoyl chloride to produce the final product. The synthesis of BMH-21 has been optimized to yield high purity and yield, making it a suitable candidate for scientific research applications.
Wissenschaftliche Forschungsanwendungen
BMH-21 has been extensively studied for its potential applications in cancer treatment. The inhibition of PARP-1 has been shown to sensitize cancer cells to DNA damage, leading to increased cell death and reduced tumor growth. BMH-21 has been shown to be a potent inhibitor of PARP-1, making it a promising candidate for further research in this field.
Eigenschaften
IUPAC Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-10-11-17-13-18(20(25)23-19(17)12-15)14-24(22(2,3)4)21(26)16-8-6-5-7-9-16/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCVFDXOSGAQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

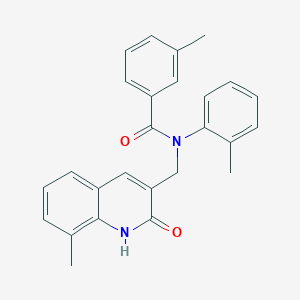


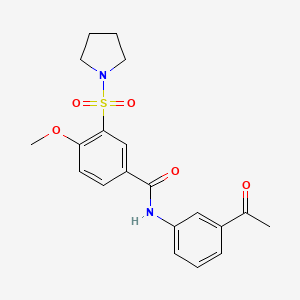
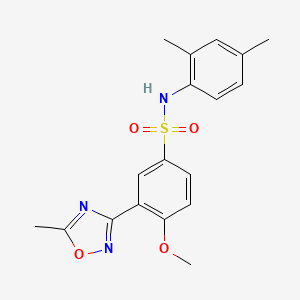
![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)

